molecular formula C18H18N2O3 B6572577 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-78-2

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B6572577
CAS RN: 922054-78-2
M. Wt: 310.3 g/mol
InChI Key: BAIGPBXPOIYRSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is not available in the literature .

Scientific Research Applications

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been studied extensively in a number of scientific research applications. It has been used as an inhibitor of enzymes, such as proteases, phosphatases, and kinases. It has also been used to study the effects of oxidative stress, as well as the role of reactive oxygen species in disease states. In addition, this compound has been used to study the effects of inflammation, as well as the role of cytokines in immune responses.

Mechanism of Action

The exact mechanism of action of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, by binding to the active sites of the enzymes and preventing them from functioning properly. In addition, this compound has been shown to bind to a number of proteins, which may explain its ability to modulate the activity of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to inhibit the activity of a number of enzymes, including proteases, phosphatases, and kinases. In addition, this compound has been shown to modulate the activity of certain pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in lab experiments is that it is a relatively simple compound that can be synthesized easily. In addition, it is relatively stable, and can be stored for long periods of time without significant degradation. However, the main limitation is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

The potential applications of 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in the field of biomedical research are vast. Future studies could focus on the role of this compound in modulating the activity of pathways involved in inflammation and immune responses, as well as its ability to modulate the activity of enzymes involved in metabolic processes. In addition, further research could focus on the development of drug delivery systems based on this compound, as well as the use of this compound as an inhibitor of enzymes involved in disease states. Finally, further research could focus on the development of novel compounds based on this compound, which could be used in the treatment of a variety of conditions.

Synthesis Methods

4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be synthesized by a variety of methods. The most common method is the condensation reaction of ethylbenzamide with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of an acid catalyst. The reaction is carried out at room temperature and results in the formation of a white crystalline solid. Other methods of synthesis include the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with ethylbenzoyl chloride, followed by hydrolysis with a base.

properties

IUPAC Name

4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-15-7-3-12(4-8-15)18(22)19-14-6-9-16-13(11-14)5-10-17(21)20-16/h3-4,6-9,11H,2,5,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIGPBXPOIYRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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